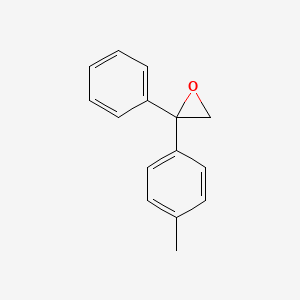

2-(4-Methylphenyl)-2-phenyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-phenyloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(11-16-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOINYOOXGVTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylphenyl 2 Phenyloxirane

Classical and Established Epoxidation Approaches

Corey-Chaykovsky Epoxidation of Diaryl Ketones

The Johnson–Corey–Chaykovsky reaction is a well-established method for the synthesis of epoxides from ketones and aldehydes. wikipedia.org This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to the carbonyl carbon, forming a three-membered oxirane ring. wikipedia.orgnrochemistry.com

The mechanism involves the initial nucleophilic attack of the sulfur ylide on the carbonyl carbon of the ketone. organic-chemistry.org This is followed by an intramolecular nucleophilic substitution, where the resulting oxygen anion attacks the carbon bearing the sulfonium (B1226848) group, leading to the formation of the epoxide and dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878) as a byproduct. organic-chemistry.orgpku.edu.cn

The direct precursor for the synthesis of 2-(4-methylphenyl)-2-phenyloxirane via the Corey-Chaykovsky reaction is 4-methylphenyl phenyl ketone. Research has demonstrated the successful epoxidation of this diaryl ketone. researchgate.net Optimization of this reaction involves careful selection of the ylide precursor and the base. One effective combination is the use of trimethylsulfonium (B1222738) iodide as the ylide precursor and crushed potassium hydroxide (B78521) as the base in tert-butanol (B103910). researchgate.net This simplified procedure has been shown to provide excellent yields of the desired epoxide. researchgate.net The steric and electronic properties of the ketone can influence the reaction's efficiency. researchgate.net

Table 1: Corey-Chaykovsky Epoxidation of Diaryl Ketones

| Precursor | Ylide Precursor | Base | Solvent | Product | Yield (%) | Reference |

| Benzophenone | Trimethylsulfonium iodide | Potassium hydroxide | tert-Butanol | 2,2-Diphenyloxirane | 97 | researchgate.net |

| 4-Methylphenyl phenyl ketone | Trimethylsulfonium iodide | Potassium hydroxide | tert-Butanol | 2-(4-Methylphenyl)-2-phenyloxirane | Excellent | researchgate.net |

For the Corey-Chaykovsky epoxidation, the choice of base and solvent system is critical for optimizing the yield. While strong bases like sodium hydride are traditionally used to generate the sulfur ylide, alternative conditions have been developed to simplify the procedure and improve yields. nrochemistry.comresearchgate.net For instance, using crushed potassium hydroxide in tert-butanol has proven effective for the epoxidation of aromatic ketones like 4-methylphenyl phenyl ketone. researchgate.net

The reaction is typically carried out at room temperature. nrochemistry.com The yield of the epoxide is influenced by factors such as the reactivity of the ketone and potential side reactions. For aromatic ketones, this method can be particularly high-yielding. researchgate.net

Epoxide Formation via Halohydrin Cyclization

An alternative and classical route to epoxides is through the intramolecular cyclization of halohydrins. transformationtutoring.comorganicchemistrytutor.com This two-step process first involves the formation of a halohydrin from an alkene, followed by treatment with a base to induce ring closure. masterorganicchemistry.comchemistrysteps.com

The conversion of a halohydrin to an epoxide is an intramolecular Williamson ether synthesis. masterorganicchemistry.comyoutube.com The process requires a vicinal halohydrin, meaning the halogen and hydroxyl groups are on adjacent carbons. youtube.com The reaction proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonation of the hydroxyl group, acts as an internal nucleophile, attacking the carbon bearing the halogen and displacing the halide ion to form the epoxide ring. transformationtutoring.comyoutube.com For this backside attack to occur, the hydroxyl group and the halogen must be in a trans (anti-periplanar) conformation. transformationtutoring.commasterorganicchemistry.com

The necessary halohydrin precursor for 2-(4-methylphenyl)-2-phenyloxirane can be synthesized from 1-(4-methylphenyl)-1-phenylethene. The reaction of this alkene with a halogen (like Br₂ or Cl₂) in the presence of water will yield the corresponding halohydrin. leah4sci.commasterorganicchemistry.comlibretexts.org

The efficiency of the halohydrin cyclization is highly dependent on the basic conditions employed. A strong, non-nucleophilic base is typically used to deprotonate the alcohol, forming a potent nucleophilic alkoxide. youtube.com Sodium hydroxide is a commonly used base for this transformation. youtube.comyoutube.com The resulting alkoxide then readily undergoes the intramolecular SN2 reaction to yield the epoxide. youtube.com

The rate of this intramolecular reaction is often rapid due to the proximity of the nucleophile and the electrophile within the same molecule. youtube.com The choice of base and solvent can be optimized to maximize the yield and minimize any potential side reactions.

Table 2: Halohydrin Cyclization to Epoxides

| Halohydrin Precursor | Base | Product | Mechanism | Key Requirement | Reference |

| Vicinal Halohydrin | Strong Base (e.g., NaOH) | Epoxide | Intramolecular SN2 | trans stereochemistry of OH and Halogen | transformationtutoring.commasterorganicchemistry.com |

Catalytic and Asymmetric Epoxidation Strategies

Modern organic chemistry offers several powerful strategies for the asymmetric epoxidation of prochiral ketones. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction, delivering the desired epoxide enantiomer in high purity. Among the most effective are variations of the Corey-Chaykovsky reaction. wikipedia.org

The Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with a ketone or aldehyde, is a fundamental method for synthesizing epoxides. wikipedia.org Its catalytic and asymmetric variant has become a powerful tool for producing chiral epoxides from prochiral ketones. nih.gov This approach is particularly effective for the synthesis of 2,2-disubstituted terminal epoxides. nih.govnih.gov

A significant advancement in the catalytic asymmetric Corey-Chaykovsky epoxidation involves the use of a heterobimetallic lanthanum-lithium-1,1'-bi-2-naphthol (La-Li₃-BINOL, or LLB) complex. nih.gov This catalyst system has proven effective in the reaction of various ketones with dimethyloxosulfonium methylide. nih.govnih.gov The reaction proceeds smoothly at room temperature, demonstrating the high catalytic activity of the LLB complex. nih.govnih.gov The catalyst is typically used in low loadings, ranging from 1 to 5 mol%, making the process efficient and cost-effective for synthesizing 2,2-disubstituted terminal epoxides. nih.gov

The primary advantage of using the La-Li₃-BINOL complex is the high level of enantioselectivity achieved in the synthesis of 2,2-disubstituted epoxides. nih.gov For a broad range of methyl ketones, this catalytic system delivers the corresponding epoxides in high yields (ranging from 88% to over 99%) and with excellent enantioselectivity (typically 91-97% ee). nih.govnih.gov While the direct synthesis of 2-(4-Methylphenyl)-2-phenyloxirane is not explicitly detailed, the successful epoxidation of the structurally similar acetophenone (B1666503) to (S)-2-methyl-2-phenyloxirane with 91% ee suggests the method's applicability. nih.gov The reaction conditions are generally mild, involving tetrahydrofuran (B95107) (THF) as the solvent at room temperature. nih.gov

Table 1: Catalytic Asymmetric Epoxidation of Ketones using La-Li₃-BINOL (LLB) Catalyst

| Ketone Substrate | Catalyst Loading (mol%) | Additive | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone | 5 | Ph₃P=O | >95 (NMR) | 80 |

| 4'-Methoxyacetophenone | 1 | (2,4,6-Me₃C₆H₂)₃P=O | 99 | 91 |

| 4'-Chloroacetophenone | 1 | (2,4,6-Me₃C₆H₂)₃P=O | >99 | 96 |

| 2'-Naphthyl methyl ketone | 1 | (2,4,6-Me₃C₆H₂)₃P=O | >99 | 97 |

This table is adapted from data presented in a study on the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.gov

A crucial discovery in optimizing this catalytic system was the beneficial effect of achiral phosphine (B1218219) oxide additives. nih.gov Initial trials without additives resulted in lower enantioselectivity. nih.gov The addition of triphenylphosphine (B44618) oxide (Ph₃P=O), for example, significantly improved the enantiomeric excess in the epoxidation of acetophenone. nih.gov Further optimization revealed that sterically bulkier phosphine oxides, such as trimesitylphosphine (B1301856) oxide ((2,4,6-Me₃C₆H₂)₃P=O), were even more effective, leading to the highest levels of enantioselectivity across a range of substrates. nih.govnih.gov The phosphine oxide is believed to coordinate to the metal center of the catalyst, modifying the chiral environment and enhancing the stereochemical control during the nucleophilic attack of the sulfur ylide on the ketone. nih.gov

An alternative strategy for asymmetric epoxidation involves the use of a stoichiometric chiral sulfide, which is converted in situ to a chiral sulfur ylide. organic-chemistry.orgbristol.ac.uk This chiral ylide then transfers a methylene group to a prochiral carbonyl compound, establishing a new stereocenter. nih.gov

This methodology has been successfully applied to the synthesis of optically active aryloxiranes. lookchem.com The process typically involves the deprotonation of a chiral sulfonium salt with a strong base to generate the reactive chiral ylide. organic-chemistry.org This ylide then reacts with an aryl ketone, such as 4-methylacetophenone (the precursor to 2-(4-Methylphenyl)-2-phenyloxirane), to yield the corresponding optically active epoxide. lookchem.com The enantioselectivity of the process is dictated by the structure of the chiral sulfide. Various chiral sulfides have been designed and synthesized, often derived from readily available natural products, to act as effective chiral auxiliaries in these transformations. bristol.ac.uknih.gov While this method can provide high enantioselectivity, it often requires stoichiometric amounts of the chiral sulfide, in contrast to the catalytic methods described previously. bristol.ac.uk

Chiral Ylide-Mediated Asymmetric Methylene Transfer

Stereochemical Control via Chiral Sulfoximines

While direct application of chiral sulfoximines for the synthesis of 2-(4-methylphenyl)-2-phenyloxirane is a developing area, the underlying principles of stereocontrol are well-established. chemrxiv.orgnih.gov The synthesis of chiral sulfoximines themselves has seen significant advancements, with methods like the S-alkylation of sulfinamides providing access to a diverse range of these chiral molecules. researchgate.net The stereospecific nature of reactions involving chiral sulfoximines allows for the transfer of chirality to the target molecule. nih.gov In the context of epoxide synthesis, a chiral sulfoximine (B86345) could be employed to direct the stereochemical outcome of an epoxidation reaction, leading to the desired enantiomer of 2-(4-methylphenyl)-2-phenyloxirane. The effectiveness of this approach hinges on the ability of the chiral sulfoximine to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other.

Enantioselective Borane (B79455) Reduction of α-Haloketones

A highly effective and widely utilized method for the synthesis of optically active epoxides is the enantioselective reduction of α-haloketones, followed by in-situ cyclization of the resulting halohydrin. scispace.com This two-step, one-pot procedure is valued for its mild reaction conditions and high enantioselectivities. scispace.com

Preparation of Optically Active Epoxides via 2-Halohydrins

The initial step in this sequence is the asymmetric reduction of an α-haloketone precursor, such as 2-chloro-1-(4-methylphenyl)-2-phenylethan-1-one. This reduction yields a chiral 2-halohydrin intermediate. The subsequent treatment of this intermediate with a base induces an intramolecular SN2 reaction. youtube.com The alkoxide, formed by deprotonation of the alcohol, acts as a nucleophile, attacking the carbon atom bearing the halogen, which serves as the leaving group. This intramolecular cyclization results in the formation of the epoxide ring. youtube.com For this reaction to proceed efficiently, the hydroxyl group and the halogen atom must be in an anti-periplanar conformation to allow for backside attack. youtube.com This method provides a reliable route to chiral epoxides from readily available α-haloketones. scispace.com

Catalysis by Spiroaminoborate Esters for High Enantiopurity

The key to achieving high enantiopurity in the borane reduction of α-haloketones lies in the use of a chiral catalyst. Spiroaminoborate esters, derived from chiral amino alcohols like (S)-diphenylprolinol, have proven to be exceptionally effective catalysts for this transformation. scispace.comnih.gov These catalysts form a complex with borane, creating a chiral reducing agent that selectively reduces one face of the prochiral ketone.

The asymmetric borane reduction of various α-haloketones using a spiroaminoborate ester catalyst has been shown to produce optically active epoxides in high yields and with excellent enantiomeric excess (ee), often up to 99%. scispace.com The reaction is typically carried out with a catalytic amount of the spiroaminoborate ester (e.g., 10 mol%) and a borane source like borane-dimethyl sulfide complex (BH3•DMS) in a suitable solvent such as tetrahydrofuran (THF) at room temperature. scispace.com The resulting halohydrin is then treated with a base to afford the highly enantioenriched epoxide without significant racemization. scispace.com

Table 1: Enantioselective Borane Reduction of α-Haloketones Catalyzed by a Spiroaminoborate Ester

| Entry | α-Haloketone | Catalyst Loading (mol%) | Borane Source | Solvent | Temp (°C) | Time (h) | Epoxide Yield (%) | Epoxide ee (%) |

| 1 | 2-bromo-1-phenyl-ethanone | 10 | BH3•DMS | THF | RT | 0.5 | High | 99 |

| 2 | 2-chloro-1-phenyl-ethanone | 10 | BH3•DMS | THF | RT | - | High | >95 |

Data adapted from a study on the enantioselective borane-mediated reduction of α-haloketones. scispace.com The specific yield for 2-chloro-1-phenyl-ethanone was not detailed but described as high.

This methodology offers a practical and efficient route to enantiomerically pure epoxides like 2-(4-methylphenyl)-2-phenyloxirane, which are valuable building blocks in asymmetric synthesis. nih.govresearchgate.net

Reactivity and Transformation Pathways of 2 4 Methylphenyl 2 Phenyloxirane

Ring-Opening Reactions

The inherent ring strain of the oxirane core in 2-(4-Methylphenyl)-2-phenyloxirane makes it susceptible to attack by a range of reagents, leading to ring-opening. These reactions can be broadly categorized into nucleophilic and reductive pathways, each governed by distinct mechanisms and yielding different product profiles.

Nucleophilic Ring-Opening Mechanisms

Nucleophilic ring-opening is a cornerstone of epoxide chemistry, providing a versatile route to 1,2-difunctionalized compounds. In the case of 2-(4-Methylphenyl)-2-phenyloxirane, the attack of a nucleophile can theoretically occur at either of the two carbon atoms of the epoxide ring.

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a well-established principle, governed by a balance of steric and electronic factors. researchgate.net In basic or neutral conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For 2-(4-Methylphenyl)-2-phenyloxirane, this would be the methylene (B1212753) carbon (C-3).

Conversely, under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. This can lead to a reaction with significant SN1 character. In such cases, the nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the developing positive charge (a carbocation-like transition state). For 2-(4-Methylphenyl)-2-phenyloxirane, the tertiary carbon (C-2) bearing two aryl groups is significantly more capable of stabilizing a positive charge due to resonance. The electron-donating nature of the methyl group on the tolyl substituent further enhances this stabilization.

Therefore, a delicate interplay between steric accessibility and electronic stabilization dictates the site of nucleophilic attack.

The reaction of 2-(4-Methylphenyl)-2-phenyloxirane with alcohols or azide (B81097) ions serves as a practical illustration of nucleophilic ring-opening.

The synthesis of 1,2-azido alcohols is a valuable transformation as these products are precursors to important functionalities like amino alcohols and triazoles. The ring-opening of epoxides with an azide source, such as sodium azide, is a common method to achieve this. beilstein-journals.orgmdpi.com For 2-(4-Methylphenyl)-2-phenyloxirane, this reaction can be facilitated to produce 2-azido-1-(4-methylphenyl)-1-phenylethanol. The regioselectivity of this reaction is highly dependent on the reaction conditions.

| Nucleophile | Conditions | Major Product | Minor Product |

| ROH (e.g., CH₃OH) | Basic (e.g., NaOCH₃) | 1-Methoxy-2-(4-methylphenyl)-2-phenylethanol | 2-Methoxy-1-(4-methylphenyl)-1-phenylethanol |

| ROH (e.g., CH₃OH) | Acidic (e.g., H₂SO₄) | 2-Methoxy-1-(4-methylphenyl)-1-phenylethanol | 1-Methoxy-2-(4-methylphenyl)-2-phenylethanol |

| N₃⁻ | Neutral or mildly basic | 1-Azido-2-(4-methylphenyl)-2-phenylethanol | 2-Azido-1-(4-methylphenyl)-1-phenylethanol |

| N₃⁻ | Lewis acid catalysis | 2-Azido-1-(4-methylphenyl)-1-phenylethanol | 1-Azido-2-(4-methylphenyl)-2-phenylethanol |

This table represents predicted outcomes based on general principles of epoxide reactivity, as specific experimental data for 2-(4-Methylphenyl)-2-phenyloxirane is limited in the searched literature.

The choice of solvent and the reaction temperature can significantly impact the rate and regioselectivity of the ring-opening reaction. beilstein-journals.orgmdpi.com Polar protic solvents can facilitate the reaction by stabilizing the developing charges in the transition state. In acid-catalyzed reactions, more polar solvents can further promote the SN1-like pathway by stabilizing the carbocationic intermediate.

Temperature generally increases the reaction rate. However, in cases where there is a small energy difference between the transition states for attack at the two different carbons, a change in temperature can sometimes alter the product ratio. For the ring-opening of epoxides, higher temperatures may lead to a decrease in regioselectivity.

| Parameter | Effect on SN2-type Attack (less substituted carbon) | Effect on SN1-type Attack (more substituted carbon) |

| Solvent Polarity | Generally accelerates the reaction. | Significantly accelerates the reaction due to stabilization of the carbocation-like transition state. |

| Temperature | Increases reaction rate. | Increases reaction rate; may decrease regioselectivity if the alternative pathway becomes more accessible. |

This table provides a generalized overview of the expected influence of solvent and temperature on the ring-opening of 2-(4-Methylphenyl)-2-phenyloxirane.

Reductive Ring-Opening Processes

Reductive methods provide an alternative pathway for the ring-opening of epoxides, often leading to the formation of alcohols or other reduced products.

The ring-opening of epoxides can be initiated by single electron transfer (SET) from a suitable electron donor. researchgate.net This process generates a radical anion intermediate, which then undergoes C-O bond cleavage to form a distonic radical anion. In the case of 2,2-diaryloxiranes like 2-(4-Methylphenyl)-2-phenyloxirane, the electron is typically transferred to the aromatic system.

The subsequent cleavage of the C-O bond is regioselective, favoring the formation of the more stable radical. For 2-(4-Methylphenyl)-2-phenyloxirane, cleavage of the C2-O bond would lead to a tertiary benzylic radical stabilized by both the phenyl and the 4-methylphenyl groups. This radical can then be further reduced and protonated to yield the corresponding alcohol, 1-(4-methylphenyl)-1-phenylethanol.

This reductive pathway offers a complementary approach to the nucleophilic ring-opening reactions, providing access to different product scaffolds.

Product Distribution from Reductive Cleavage

The reductive cleavage of epoxides is a fundamental transformation that yields alcohols. Strong nucleophilic reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.comyoutube.com In this mechanism, the hydride ion (H⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. A subsequent workup with a protic solvent then furnishes the alcohol.

For asymmetrically substituted epoxides, the regioselectivity of the hydride attack is a key consideration. The reaction is subject to steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. masterorganicchemistry.com In the case of 2-(4-methylphenyl)-2-phenyloxirane, the oxirane ring is comprised of a tertiary carbon (C2, bonded to both phenyl and 4-methylphenyl groups) and a secondary carbon (C3, bonded to two hydrogen atoms).

Consequently, the reductive cleavage of 2-(4-methylphenyl)-2-phenyloxirane with a reagent like LiAlH₄ is expected to proceed via the attack of the hydride at the less sterically hindered C3 position. This would result in the formation of a single primary alcohol product, 1-(4-methylphenyl)-1-phenylethanol.

A related process, the catalytic hydrogenation of styrene (B11656) oxide, a structurally similar epoxide, over palladium-on-carbon or other metal catalysts, selectively yields 2-phenylethanol. rsc.org This further supports the regioselective ring-opening away from the more substituted carbon.

Table 1: Expected Product from Reductive Cleavage of 2-(4-Methylphenyl)-2-phenyloxirane

| Reactant | Reducing Agent | Expected Major Product |

| 2-(4-Methylphenyl)-2-phenyloxirane | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Methylphenyl)-1-phenylethanol |

Rearrangement Reactions

Rearrangement reactions of 2-(4-methylphenyl)-2-phenyloxirane provide access to carbonyl compounds, particularly aldehydes and ketones. The course of these rearrangements is dictated by the choice of catalyst, which can be either acidic or basic, and can also be mediated by the formation of ylides.

Meinwald Rearrangement of Diaryl Epoxides

The Meinwald rearrangement is the isomerization of an epoxide to a carbonyl compound, such as a ketone or an aldehyde. researchgate.netnih.gov This transformation can be promoted by either acid or base catalysis and involves the migration of a substituent from one carbon of the epoxide ring to the other. nih.gov For diaryl epoxides, this rearrangement is a powerful tool for the synthesis of 2,2-diaryl carbonyl compounds.

The isomerization of epoxides to carbonyl compounds can be achieved under base-mediated conditions. While strong, non-nucleophilic bases can be used, research has shown that nucleophilic organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can effectively catalyze the Meinwald rearrangement of terminal epoxides to produce methyl ketones. researchgate.net The proposed mechanism involves the nucleophilic attack of DABCO on a carbon of the epoxide ring, leading to a zwitterionic intermediate. Subsequent proton transfer and elimination of DABCO result in the formation of the carbonyl compound.

For a 2,2-disubstituted terminal epoxide like 2-methyl-2-phenyloxirane, this rearrangement with DABCO would be expected to yield a methyl ketone. nih.gov Applying this to the constitutional isomer, 2-(4-methylphenyl)-2-phenyloxirane, which is a trisubstituted epoxide, a similar base-catalyzed rearrangement could theoretically lead to the corresponding ketone, 1-(4-methylphenyl)-1-phenylethanone, although the reaction may require more forcing conditions due to the increased substitution.

The Meinwald rearrangement can also be catalyzed by acids, both Brønsted and Lewis acids. nih.gov The mechanism of the acid-catalyzed rearrangement differs significantly from the base-mediated pathway, particularly in terms of regioselectivity.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The stability of this carbocation dictates the regiochemical outcome. For 2-(4-methylphenyl)-2-phenyloxirane, cleavage of the C2-O bond is favored as it leads to a more stable tertiary benzylic carbocation, stabilized by both the phenyl and 4-methylphenyl groups. Subsequently, a 1,2-hydride shift from C3 to C2 would lead to the formation of 2-phenyl-2-(4-methylphenyl)acetaldehyde. researchgate.net

In contrast, a base-catalyzed rearrangement would likely proceed via direct deprotonation or nucleophilic attack at the less substituted carbon, which could favor the formation of a ketone if a suitable migrating group is present.

Table 2: Comparison of Acid- and Base-Catalyzed Meinwald Rearrangement

| Catalyst Type | Key Intermediate | Favored Migrating Group | Expected Major Product from 2-(4-Methylphenyl)-2-phenyloxirane |

| Acid | More stable carbocation (at C2) | Hydride or Aryl group | 2-Phenyl-2-(4-methylphenyl)acetaldehyde |

| Base | Direct nucleophilic attack/deprotonation | - | Ketone (e.g., 1-(4-methylphenyl)-1-phenylethanone) |

The synthesis of 2,2-diarylacetaldehydes from diaryl epoxides is a known transformation that can be efficiently catalyzed by Lewis acids. researchgate.net For example, ytterbium(III) triflate complexed with tetraphenylporphyrin (B126558) has been shown to be an effective catalyst for the highly regioselective rearrangement of 2,3-diaryloxiranes to 2,2-diarylacetaldehydes. researchgate.net

This type of rearrangement, when applied to 2-(4-methylphenyl)-2-phenyloxirane, would proceed through the formation of the tertiary benzylic carbocation at the C2 position, followed by a 1,2-hydride shift from the C3 position. This sequence of events leads directly to the formation of 2-phenyl-2-(4-methylphenyl)acetaldehyde. This transformation is a prime example of a regioselective Meinwald rearrangement where the migratory aptitude of the hydride is greater than that of the aryl groups under these catalytic conditions.

Ylide-Mediated-Sigmatropic Rearrangements

Sulfur ylides are versatile reagents in organic synthesis, known for their ability to form new carbon-carbon bonds. researchgate.net A key reaction of sulfur ylides is the researchgate.netnih.gov-sigmatropic rearrangement, a process that is part of the broader class of pericyclic reactions. rsc.orgresearchgate.net This rearrangement typically involves the formation of a sulfonium (B1226848) ylide, often generated from the reaction of a sulfide (B99878) with a metal carbene, which then undergoes a concerted rearrangement to form a new, more stable product. rsc.org

While sulfur ylides are well-known to react with epoxides, this usually occurs via a nucleophilic ring-opening followed by an intramolecular SN2 reaction to form a cyclopropane, a process known as the Johnson-Corey-Chaykovsky reaction. mdpi.com This is not a sigmatropic rearrangement of the epoxide itself.

The researchgate.netnih.gov-sigmatropic rearrangement is a characteristic reaction of the ylide. For instance, an allylic sulfonium ylide can rearrange to a homoallylic sulfide. This transformation can be catalyzed by transition metals like rhodium(II), which facilitate the formation of the ylide from a diazo compound and a sulfide. rsc.orgresearchgate.net While not a direct rearrangement of 2-(4-methylphenyl)-2-phenyloxirane, it represents a pathway where ylides, which can be generated through various means, undergo sigmatropic shifts to create complex molecular architectures. The application of such a rearrangement starting from a precursor derived from the title epoxide would represent an advanced synthetic strategy.

This article explores the chemical behavior of 2-(4-Methylphenyl)-2-phenyloxirane, focusing on its reactivity and the various transformation pathways it can undergo. The discussion is centered on specific reaction types, including rearrangements, cycloadditions, and catalytic derivatizations, providing a detailed look into the chemical versatility of this epoxide.

Reaction Mechanisms and Theoretical Investigations

Mechanistic Pathways of Epoxide Ring Opening

The cleavage of the strained three-membered ring of 2-(4-methylphenyl)-2-phenyloxirane is the primary step in its various transformations. This process can be initiated through either nucleophilic or electrophilic activation, leading to a variety of functionalized products. The regiochemistry of the attack is a key point of investigation, dictated by electronic and steric factors.

The ring-opening of epoxides is a cornerstone of organic synthesis, proceeding via mechanisms that are highly sensitive to reaction conditions. researchgate.netyoutube.com

Nucleophilic Attack: Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide like 2-(4-methylphenyl)-2-phenyloxirane typically follows an SN2-type mechanism. youtube.com A nucleophile will preferentially attack the less sterically hindered carbon atom. However, in this specific molecule, both carbons of the epoxide ring are sterically demanding. The quaternary carbon, bonded to two aryl groups, is significantly more hindered than the CH2 carbon. Therefore, nucleophilic attack is expected to occur predominantly at the less substituted C3 carbon, leading to the formation of a tertiary alcohol after workup. For instance, reaction with a potent nucleophile like a Grignard reagent or an organolithium compound would involve attack at the CH2 position, breaking the C-O bond and creating a tertiary alkoxide intermediate. youtube.com

Electrophilic Attack (Acid-Catalyzed): In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive oxonium ion. This activation facilitates ring-opening. youtube.com The subsequent nucleophilic attack exhibits regioselectivity that is governed by the stability of the resulting carbocation-like transition state. For 2-(4-methylphenyl)-2-phenyloxirane, the positive charge is better stabilized at the tertiary carbon (C2) due to the resonance-delocalizing ability of the attached phenyl and 4-methylphenyl groups. This leads to a transition state with significant SN1 character. researchgate.net The C2-O bond is weakened and elongated, and the positive charge is substantially developed on C2. Consequently, even a weak nucleophile will preferentially attack the more substituted C2 carbon. youtube.com This pathway is crucial for understanding the Meinwald rearrangement, where the migration of an aryl group follows this initial C-O bond heterolysis.

Lewis acids, such as boron trifluoride (BF3), also facilitate ring-opening by coordinating to the epoxide oxygen, which similarly enhances the electrophilicity of the ring carbons and promotes cleavage at the more substituted position. sci-hub.seerowid.org

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of epoxide ring-opening. sci-hub.setsijournals.com These methods are used to calculate the potential energy surfaces of reactions, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

By modeling the reaction of 2-(4-methylphenyl)-2-phenyloxirane with various reagents, the activation energies (ΔG‡) for different pathways can be determined. For instance, DFT calculations can compare the energy barriers for nucleophilic attack at the C2 versus the C3 position, quantitatively confirming the steric hindrance effects in an SN2 reaction. ic.ac.uk

In acid-catalyzed scenarios, computational models can precisely characterize the geometry of the transition state. sci-hub.se They can show the extent of C-O bond breaking and the distribution of positive charge in the activated complex. For 2-(4-methylphenyl)-2-phenyloxirane, modeling would likely reveal a transition state where the C2-O bond is significantly elongated compared to the C3-O bond, and the positive charge is delocalized into the phenyl and tolyl rings. The calculated activation energies for aryl migration versus other potential pathways can predict the product distribution with high accuracy. sci-hub.seic.ac.uk

Table 1: Theoretical Comparison of Ring-Opening Transition States This table presents a hypothetical but mechanistically sound comparison based on established principles of epoxide reactivity.

| Parameter | SN2-like (Basic/Neutral) | SN1-like (Acidic) |

|---|---|---|

| Site of Attack | C3 (less substituted) | C2 (more substituted) |

| Key Transition State Feature | Nucleophile-C3 bond formation | C2-O bond elongation |

| Charge at C2 | Near zero | Significant partial positive (δ+) |

| Relative Activation Energy | Higher due to steric hindrance | Lower due to carbocation stability |

| Governing Factor | Steric hindrance | Electronic stabilization |

The transformation of epoxides can also be initiated by single-electron transfer (SET) from a reducing agent, such as low-valent transition metals like titanocene(III) chloride ("Cp₂TiCl"). researchgate.net In the case of 2-(4-methylphenyl)-2-phenyloxirane, an electron transfer to the epoxide would generate a radical anion intermediate.

This radical anion is unstable and undergoes rapid ring-opening. The cleavage of the C-O bond can occur at either the C2 or C3 position. For aryl-substituted epoxides, the ring typically opens to form the more stable radical. researchgate.net In this case, cleavage of the C2-O bond would produce a tertiary radical stabilized by the two adjacent aryl groups. This is the favored pathway over the formation of a primary radical at the C3 position.

The resulting β-oxy radical can then undergo further reactions. For example, deoxygenation to form an alkene (2-(4-methylphenyl)-2-phenylpropene) can occur in the presence of a suitable reagent that traps the oxygen atom. organic-chemistry.org Alternatively, the radical can be trapped by another reagent or undergo intramolecular cyclization if a suitable acceptor is present. The regioselectivity of the initial ring-opening is a critical determinant of the final product structure in these reductive transformations. researchgate.netnih.gov

Mechanistic Studies of Rearrangement Reactions

Perhaps the most characteristic reaction of gem-diaryl epoxides is the Meinwald rearrangement, an acid-catalyzed isomerization to a carbonyl compound. This reaction provides a powerful tool for carbon skeleton reorganization.

The classic Meinwald rearrangement mechanism proceeds via a carbocationic intermediate. sci-hub.seerowid.org For 2-(4-methylphenyl)-2-phenyloxirane, coordination of a Lewis or Brønsted acid to the epoxide oxygen facilitates the cleavage of the C2-O bond, forming a tertiary benzylic carbocation. This intermediate is highly stabilized by resonance with both the phenyl and 4-methylphenyl groups.

While often depicted as a discrete carbocation, the intermediate may possess significant zwitterionic character, especially in less polar solvents or with certain catalysts. A zwitterionic intermediate would involve a full positive charge on the carbon and a negative charge on the counter-ion derived from the acid catalyst. However, DFT studies on similar reactions often show that fully-fledged zwitterionic intermediates are not true minima on the potential energy surface. Instead, the process may occur via a concerted, albeit highly asynchronous, transition state where bond cleavage and group migration are coupled, or through a very short-lived ion pair intermediate.

The subsequent step is a 1,2-hydride shift from the C3 position to the C2 carbocation, which is generally not favored. The key step is the migration of one of the aryl groups. The relative migratory aptitude of the 4-methylphenyl group versus the phenyl group determines the final product. The electron-donating methyl group on the tolyl ring makes it more nucleophilic and thus a better migratory group than the unsubstituted phenyl ring. This leads to the selective formation of 2-phenyl-1-(p-tolyl)ethan-1-one.

The Meinwald rearrangement can be catalyzed by a variety of Lewis acids, including BF₃·Et₂O, iridium complexes, and bismuth triflate. erowid.orgnih.gov A general catalytic cycle for a Lewis acid (LA) catalyzed rearrangement of 2-(4-methylphenyl)-2-phenyloxirane can be proposed as follows:

Activation: The Lewis acid reversibly coordinates to the epoxide oxygen atom, forming an activated complex.

Ring-Opening: The C2-O bond of the activated epoxide cleaves heterolytically to generate a tertiary carbocation intermediate, stabilized by the adjacent aryl groups. The Lewis acid remains coordinated to the oxygen, forming a complex ion pair.

1,2-Aryl Shift: The more electron-rich 4-methylphenyl group migrates from C2 to the adjacent C3 position. This is the key rearrangement step, proceeding through a phenonium-ion-like transition state.

Tautomerization & Product Release: The resulting intermediate tautomerizes to the stable ketone product, 2-phenyl-1-(p-tolyl)ethan-1-one.

Catalyst Regeneration: The ketone product dissociates from the Lewis acid, regenerating the catalyst for the next cycle.

Enzymes such as Styrene (B11656) Oxide Isomerase (SOI) can also catalyze Meinwald-type rearrangements with high regio- and stereoselectivity. wikipedia.orgnih.gov The catalytic cycle for SOI involves a ferric heme b prosthetic group that acts as the Lewis acid. wikipedia.orgnih.gov

Table 2: Proposed Catalytic Cycle for Styrene Oxide Isomerase (SOI) Based on the mechanism for styrene oxide, adapted for 2-(4-methylphenyl)-2-phenyloxirane.

| Step | Process | Description |

|---|---|---|

| 1 | Substrate Binding | The epoxide enters the hydrophobic active site. |

| 2 | Lewis Acid Activation | The Fe(III) center of the heme cofactor coordinates to the epoxide oxygen. nih.gov |

| 3 | Ring-Opening | The C2-O bond cleaves, forming a stabilized carbocationic intermediate positioned by key amino acid residues (e.g., Y103, N64). nih.gov |

| 4 | 1,2-Aryl Migration | The enzyme's active site architecture specifically orients the substrate to favor the migration of one aryl group over the other. |

| 5 | Product Release | The resulting ketone product is released, and the enzyme is regenerated. |

This enzymatic approach offers a green and highly selective alternative to traditional chemical catalysts for complex epoxide rearrangements. acs.org

Quantum Chemical Approaches

Quantum chemical approaches, particularly those rooted in computational chemistry, have become indispensable tools for elucidating the intricate details of molecular behavior. These methods provide a theoretical lens through which the electronic structure, intermolecular forces, and reactivity of molecules like 2-(4-Methylphenyl)-2-phenyloxirane can be understood at an atomic level. By simulating molecular systems, researchers can gain profound insights that complement and guide experimental work.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to determine the optimized geometry and electronic properties of complex organic molecules. For a molecule such as 2-(4-Methylphenyl)-2-phenyloxirane, DFT calculations can predict key structural and electronic parameters.

Methodologies often involve using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform calculations. biointerfaceresearch.com Such studies yield the optimized molecular structure, providing precise data on bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com Beyond geometry, DFT is used to explore the electronic landscape of the molecule. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. usm.my For instance, in a study on a substituted stilbene (B7821643) derivative, the HOMO-LUMO energy gap was calculated to be 3.49 eV, which showed excellent agreement with experimental data and indicated the material's potential as an organic semiconductor. usm.myusm.my

Further analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), offer deeper insights. NBO analysis can reveal hyperconjugative interactions and charge delocalization within the molecule. biointerfaceresearch.com The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is fundamental for predicting how the molecule will interact with other reagents.

Table 1: Representative Theoretical Parameters for Substituted Oxiranes Calculated via DFT

| Parameter | Description | Typical Calculated Value/Result |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides specific bond lengths (e.g., C-C, C-O) and angles. |

| HOMO-LUMO Energy Gap (Egap) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | ~3-5 eV for related stilbene systems. usm.myusm.my |

| Dipole Moment | A measure of the net molecular polarity. | Calculated to assess overall charge separation. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies negative (nucleophilic) regions, often near the oxirane oxygen, and positive (electrophilic) regions. |

| NBO Charges | Atomic charges calculated by the Natural Bond Orbital method. | Reveals charge distribution across the phenyl, methyl, and oxirane moieties. |

Investigation of Intermolecular and Non-Covalent Interactions in Related Systems

Non-covalent interactions are the dominant forces governing the supramolecular assembly of molecules in the solid state and play a crucial role in molecular recognition. nih.gov For aromatic compounds like 2-(4-Methylphenyl)-2-phenyloxirane, interactions such as π-π stacking, C-H···π interactions, and van der Waals forces are particularly significant. nih.govnih.gov

Theoretical studies on related stilbene derivatives have confirmed the importance of weak, delocalized interactions in determining their crystal structures. nih.gov Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to identify and characterize these interactions. nih.gov QTAIM can locate critical points in the electron density to define atomic interactions, while Hirshfeld analysis visually summarizes intermolecular contacts in a crystal. nih.govnih.gov

In systems containing epoxide rings, hydrogen bonds and other electrostatic interactions can also be prominent, especially in the presence of other functional groups or solvent molecules. acs.orgmdpi.com Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.complos.org For example, a SAPT analysis of N-oxide dimers revealed that while dispersion forces were significant, induction played a lesser role in the formation of homodimers. mdpi.com The presence of aryl groups, such as the phenyl and methylphenyl groups in the target molecule, can lead to additional π–π interactions that influence molecular packing and properties. nih.gov

Theoretical Insights into Reaction Pathway Selectivity

One of the most powerful applications of computational chemistry is in predicting and rationalizing the selectivity of chemical reactions. For epoxides, a key aspect of their chemistry is the ring-opening reaction, which can proceed with varying degrees of regioselectivity and stereoselectivity depending on the reaction conditions and the substrate's structure. nih.govyoutube.com

Theoretical methods, especially DFT, are used to model the potential energy surfaces of these reactions. By calculating the energies of transition states for different possible pathways, chemists can predict the most likely outcome. For instance, in the acid-catalyzed ring-opening of an unsymmetrical epoxide, the reaction proceeds via a carbocation-like transition state. youtube.com The positive charge is better stabilized on the more substituted carbon atom (the tertiary benzylic carbon in the case of 2-(4-Methylphenyl)-2-phenyloxirane), making it the preferred site of nucleophilic attack. Conversely, under basic or nucleophilic conditions (SN2 mechanism), the nucleophile typically attacks the less sterically hindered carbon atom. youtube.com

Computational studies on the ring-opening of epoxy enals have successfully rationalized the origins of regio- and stereocontrol by identifying the key stereo- and regio-determining steps and the noncovalent interactions that govern them. nih.gov Similarly, research on bicyclic epoxonium ions has used DFT calculations (at the B3LYP/6-31G(d) level) to provide substantial insight into the origins of selectivity in cyclization reactions. acs.org Computational design has also been applied to engineer enzyme variants with tailored enantioselectivity for the hydrolysis of cis-stilbene oxide, demonstrating the predictive power of these theoretical approaches. rug.nl These studies showcase the ability of computational modeling to provide a detailed, mechanistic understanding that is crucial for designing selective synthetic transformations. rsc.org

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks and Key Synthetic Intermediates

Chiral epoxides are fundamental intermediates in asymmetric synthesis, providing access to a wide range of enantiomerically pure compounds. nih.govmdpi.com The ability to open the epoxide ring with various nucleophiles in a controlled manner makes them powerful synthons for introducing specific stereochemistry into a target molecule. researchgate.net 2-(4-Methylphenyl)-2-phenyloxirane, as part of the broader class of 2-aryl oxiranes, embodies this synthetic potential.

The synthesis of single-enantiomer drugs and natural products is a cornerstone of medicinal chemistry and total synthesis. nih.govmdpi.com Enantiopure epoxides are critical starting materials or intermediates in these synthetic pathways. researchgate.net While specific total syntheses originating from 2-(4-Methylphenyl)-2-phenyloxirane are not extensively detailed in the surveyed literature, the reactivity of closely related analogs, such as styrene (B11656) oxide, demonstrates their potential. For instance, structurally similar chiral epoxides serve as intermediates in the synthesis of the neuroprotective agent Eliprodil. mdpi.com

Enzymatic processes are often employed to produce these enantiopure building blocks. Styrene monooxygenases, for example, can catalyze the epoxidation of alkenes to yield chiral epoxides with excellent enantiomeric excess (>95–99% ee). mdpi.com Furthermore, epoxide hydrolases can be used in the enantio-convergent hydrolysis of racemic styrene oxides to produce enantiopure diols, which are themselves valuable chiral synthons. researchgate.net This biocatalytic approach highlights a pathway to obtaining the enantiomerically pure forms of 2-aryl oxiranes necessary for their application in the synthesis of active pharmaceutical ingredients. nih.gov

The strategic importance of these chiral epoxides is summarized in the following table:

| Application | Relevance of Chiral Epoxides | Example Compound Class |

| Drug Discovery | Provide stereochemically defined intermediates for complex drug candidates. nih.gov | Phenylmorphans nih.gov |

| Natural Product Synthesis | Serve as starting points for creating the specific stereocenters found in nature. mdpi.com | Acetogenins |

| Biocatalysis | Can be produced in high enantiopurity using enzymatic methods. mdpi.com | (R)-phenyl-1,2-ethanediol researchgate.net |

One of the most fundamental and widely utilized reactions of epoxides is their ring-opening by nucleophiles to produce 1,2-difunctionalized compounds. researchgate.net The reaction of 2-(4-Methylphenyl)-2-phenyloxirane with amines or alcohols provides direct access to functionalized β-amino alcohols and β-hydroxy ethers, respectively. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active molecules. organic-chemistry.orggaylordchemical.com

The aminolysis of epoxides can be catalyzed by various agents, including zinc(II) perchlorate, lithium bromide, and indium tribromide, or even proceed under catalyst-free conditions in water. For unsymmetrical epoxides like 2-(4-Methylphenyl)-2-phenyloxirane, the regioselectivity of the nucleophilic attack is a critical factor. In neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. jsynthchem.com In the case of styrene oxide, a close analog, ring-opening with amines shows high regioselectivity. growingscience.com The attack of an amine (e.g., p-toluidine) on 2-phenyloxirane (styrene oxide) yields the corresponding 1,2-amino alcohol. growingscience.com

Similarly, the alcoholysis of epoxides yields β-hydroxy ethers. The ring-opening of styrene oxide with alcohols predominantly yields products resulting from nucleophilic attack at the benzylic carbon, a consequence of the phenyl group's ability to stabilize a partial positive charge at that position during the transition state. researchgate.net

The table below illustrates representative ring-opening reactions for aryl epoxides.

| Epoxide | Nucleophile | Catalyst/Conditions | Product Type |

| Styrene Oxide | Aniline | Sulfated Tin Oxide | β-Amino Alcohol growingscience.com |

| Styrene Oxide | p-Toluidine | Sulfated Tin Oxide | β-Amino Alcohol growingscience.com |

| Cyclohexene Oxide | Aniline | Lithium Bromide | trans-β-Amino Alcohol |

| Epoxides | Alcohols/Phenols | Acidic or Basic | β-Hydroxy Ether jsynthchem.com |

Scaffold Construction and Heterocyclic Synthesis

Beyond serving as precursors for linear difunctional compounds, epoxides are instrumental in constructing more complex molecular architectures, including cyclic and heterocyclic systems. The inherent reactivity of the oxirane ring can be harnessed to trigger cyclization cascades, leading to diverse molecular scaffolds.

Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. nih.gov Epoxides can serve as key precursors in the synthesis of spirocyclic systems. nih.gov For example, N-protected spiro[oxirane-3,2′-tropanes] have been synthesized via the epoxidation of the corresponding alkenes. rsc.org While the direct application of 2-(4-Methylphenyl)-2-phenyloxirane in the synthesis of spiro-2(3H)-furanones is not prominently documented, the general reactivity of epoxides suggests its potential in such transformations. The synthesis of spirocyclic frameworks often involves an initial epoxide ring-opening followed by an intramolecular cyclization, a strategy that could conceivably be applied to substrates derived from 2-aryl oxiranes.

The derivatization of epoxides into nitrogen-containing heterocycles like triazines is not a common transformation. However, epoxides play a role in the development of functionalized materials and catalysts. For instance, epoxide-functionalized surfaces can be prepared by the polymerization of monomers like glycidyl methacrylate. researchgate.net These surfaces, bearing reactive epoxide groups, are then suitable for subsequent derivatization with nucleophilic reagents, potentially including amine-rich compounds that could form heterocyclic structures. While this demonstrates the utility of the epoxide functional group in materials science, the direct, single-step conversion of a simple molecule like 2-(4-Methylphenyl)-2-phenyloxirane into a triazine ring system is not a well-established synthetic route.

Indole and its derivatives are "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. nih.gov The synthesis of indole-fused heterocyclic systems is an area of intensive research. mdpi.com Modern synthetic methods to achieve this often involve strategies such as palladium-catalyzed oxidative dehydrogenation and C-H arylation, or the cyclization of functionalized precursors like o-alkynyl arylamines. nih.govnih.govresearchgate.net Although these methods are powerful for constructing complex indole-based molecules, the use of epoxides like 2-(4-Methylphenyl)-2-phenyloxirane as a key component in the annulation (ring-fusing) step is not a commonly reported strategy in the surveyed chemical literature. The construction of such fused systems typically relies on building the heterocyclic portion onto a pre-existing indole core or forming the indole ring as the final step. mdpi.com

Catalytic Utility Beyond Reactant Role

While oxiranes are well-established as versatile electrophilic substrates in a myriad of chemical transformations, their utility can extend beyond that of a mere reactant. Chiral epoxides, in particular, have been explored for their potential to act as chiral inductors or ligands in asymmetric catalysis. This section investigates the specific application of 2-(4-Methylphenyl)-2-phenyloxirane in this context.

Application in Asymmetric Induction for Organozinc Additions

The enantioselective addition of organozinc reagents to aldehydes is a powerful and widely studied method for the synthesis of chiral secondary alcohols. This transformation typically relies on the use of a chiral catalyst or ligand to control the stereochemical outcome of the reaction.

A thorough review of the scientific literature reveals no direct evidence of 2-(4-Methylphenyl)-2-phenyloxirane being utilized as a catalyst or chiral ligand for asymmetric induction in organozinc additions to aldehydes. While numerous chiral ligands, such as amino alcohols, diols, and binaphthyl-based compounds, have been successfully employed in this capacity, research detailing the catalytic activity of 2-(4-Methylphenyl)-2-phenyloxirane in this specific transformation is not present in the reviewed literature.

The primary role of oxiranes in reactions with organometallic reagents, including organozinc compounds, is that of an electrophilic substrate. The nucleophilic organometallic species attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-carbon bond. In the case of a chiral, non-racemic oxirane, this ring-opening can proceed with high stereospecificity, transferring the chirality of the epoxide to the resulting alcohol product. However, this constitutes a stoichiometric use of the chiral oxirane as a reactant, not a catalytic one.

The scientific literature on asymmetric organozinc additions is extensive, with a focus on the design and synthesis of highly effective chiral ligands that can be used in catalytic amounts. These ligands typically coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the addition to the prochiral aldehyde. There is no indication in the available data that 2-(4-Methylphenyl)-2-phenyloxirane possesses the necessary structural features or reactivity to function as an efficient catalyst for this purpose.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)-2-phenyloxirane, and how can enantiomeric purity be controlled during synthesis?

- Methodological Answer : The compound can be synthesized via epoxidation of substituted stilbenes or through enantioselective catalytic methods. For enantiomeric control, asymmetric epoxidation using chiral catalysts (e.g., Jacobsen or Shi catalysts) is recommended. Green synthesis approaches, such as solvent-free condensation reactions, may also reduce byproducts . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity.

Q. How should researchers handle and store 2-(4-Methylphenyl)-2-phenyloxirane given limited toxicity data?

- Methodological Answer : Due to insufficient acute and chronic toxicity data (as noted in safety sheets), handle the compound under fume hoods with PPE (gloves, lab coats, goggles). Store in inert, airtight containers at –20°C to prevent degradation. Conduct stability studies under varying conditions (light, temperature) to establish shelf-life protocols .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of 2-(4-Methylphenyl)-2-phenyloxirane?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and epoxy ring integrity. IR spectroscopy identifies C-O-C stretching (epoxide) at ~1250 cm⁻¹. Mass spectrometry (HRMS) validates molecular weight. For stereochemical confirmation, compare experimental optical rotation with literature or use chiral shift reagents in NMR .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic ring-opening reactions of 2-(4-Methylphenyl)-2-phenyloxirane be addressed?

- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, reactions with thiols (e.g., N-acetyl-L-cysteine) yield mixtures of regioisomers. Optimize conditions (solvent polarity, temperature, catalyst) to favor one pathway. Use HPLC (C18 columns, gradient elution) to isolate isomers, as demonstrated in analogous oxirane systems .

Q. What strategies resolve contradictions in reported biological activities of 2-(4-Methylphenyl)-2-phenyloxirane derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Standardize protocols using IC50 values from dose-response curves and validate with orthogonal assays (e.g., enzymatic vs. cell-based). Compare pharmacokinetic parameters (e.g., logP, metabolic stability) to clarify structure-activity relationships .

Design a protocol to assess the metabolic stability of 2-(4-Methylphenyl)-2-phenyloxirane in vitro.

- Methodological Answer :

Liver Microsome Incubation : Incubate the compound (1–10 µM) with pooled human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.

Sampling : Collect aliquots at 0, 5, 15, 30, and 60 min.

Analysis : Quench reactions with cold acetonitrile, centrifuge, and quantify parent compound via LC-MS/MS.

Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Include positive controls (e.g., verapamil) for validation .

Q. How can computational modeling predict the reactivity of 2-(4-Methylphenyl)-2-phenyloxirane in complex reaction environments?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for ring-opening reactions. Use molecular docking to predict interactions with biological targets (e.g., enzymes). Validate models with experimental kinetic data .

Safety and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.